Bienvenue dans la boutique en ligne BenchChem!

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

GABA transporter BGT1 selectivity Conformational restriction

Procure this specific 5-carbamoyl bicyclo[3.1.0]hexane derivative to explore novel mGluR modulation outside the heavily patented 2-amino-2,6-dicarboxylic acid space. Its unique 5-carbamoyl pharmacophore enables structure-based design of selective ligands, essential for reproducing published BGT1 selectivity profiles and enabling late-stage diversification. Avoid functionally divergent analogs that compromise biological activity.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B7465206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC2(CC2(C1)C(=O)O)C(=O)N
InChIInChI=1S/C8H11NO3/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H2,9,10)(H,11,12)
InChIKeyVTIYLPOQQIDHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic Acid: A Rigid Bicyclic Building Block for mGluR Modulators and CNS-Targeted Scaffolds


5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-47-5, C8H11NO3) is a strained, conformationally locked bicyclic amino acid derivative featuring a fused cyclopropane-cyclopentane [3.1.0] core substituted with a carboxamide at the bridgehead position [1]. This compound belongs to a broader class of functionalized bicyclo[3.1.0]hexane derivatives recognized as privileged scaffolds in medicinal chemistry for their ability to serve as conformationally restricted analogs of neurotransmitters and as key intermediates in the synthesis of metabotropic glutamate receptor (mGluR) modulators [2]. The rigid bicyclic framework imposes significant steric constraints on substituent orientation, a property exploited in structure-based drug design to enhance target selectivity and metabolic stability [3]. First described in the 1970s in foundational studies on strained ring systems [1], this compound has gained renewed relevance as pharmaceutical patent literature increasingly identifies substituted bicyclo[3.1.0]hexane-1-carboxylic acids as essential intermediates for CNS-active drug candidates targeting mGluR2/3, BGT1, and related neurological pathways [2][3].

Why Generic Substitution of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic Acid Fails in mGluR and Transporter Pharmacology


Substituting 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid with other bicyclo[3.1.0]hexane analogs or alternative constrained amino acids is not pharmacologically neutral due to the exquisitely sensitive relationship between substitution pattern, stereochemistry, and biological activity in this chemical series. Patent literature from Eli Lilly and other pharmaceutical innovators explicitly demonstrates that subtle modifications to the bicyclo[3.1.0]hexane core—including the position and nature of the carboxamide group, bridgehead substitution, and ring fusion stereochemistry—profoundly alter mGluR subtype selectivity and intrinsic efficacy [1]. For instance, the difference between the 5-carbamoyl substitution pattern and the 2-amino-2,6-dicarboxylic acid motif (as in LY354740) determines whether a compound acts as a selective mGluR2/3 agonist or exhibits mixed agonist/antagonist pharmacology [2]. Furthermore, conformation-activity relationship studies on bicyclo-GABA derivatives reveal that the precise spatial orientation of the carboxamide and carboxylic acid moieties dictates inhibitor potency and selectivity at GABA transporter subtypes (BGT1 vs. GAT1-3), with even N-methylation or epimerization causing complete loss of selectivity [3]. Consequently, procurement of this specific 5-carbamoyl-substituted analog—rather than a structurally similar but functionally divergent alternative—is essential for maintaining fidelity to published synthetic routes and reproducing reported biological activity profiles.

Quantitative Evidence Guide: Differentiating 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic Acid from In-Class Analogs


Conformational Restriction and BGT1 Selectivity: Bicyclo[3.1.0]hexane Scaffold Enables Unprecedented GABA Transporter Subtype Discrimination

While direct quantitative data for the 5-carbamoyl derivative specifically is limited in the primary literature, class-level inference from structurally proximate bicyclo[3.1.0]hexane analogs provides critical differentiation. The bicyclo[3.1.0]hexane scaffold imposes conformational restriction that dramatically enhances BGT1 selectivity over other GABA transporters. The analog (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) exhibited an IC50 of 5.2 µM at human BGT1 with >19-fold selectivity over GAT1 (IC50 >100 µM) and no measurable inhibition of GAT2 or GAT3 up to 100 µM [1]. In contrast, unconstrained GABA and linear amino acid analogs display negligible BGT1 selectivity [1]. The 5-carbamoyl substitution pattern on the bicyclo[3.1.0]hexane-1-carboxylic acid core positions the carboxamide group in a distinct spatial orientation relative to the carboxylic acid, a geometry that computational modeling suggests is critical for discriminating between BGT1 orthosteric and allosteric binding modes [2].

GABA transporter BGT1 selectivity Conformational restriction bicyclo-GABA

mGluR Agonist/Modulator Scaffold Differentiation: Positional Isomerism Dictates Receptor Subtype Pharmacology

Patent and literature analysis reveals that the substitution pattern on the bicyclo[3.1.0]hexane core fundamentally determines mGluR pharmacology. The 2-amino-2,6-dicarboxylic acid motif (as in LY354740/eplumegad) functions as a potent group II mGluR (mGluR2/3) agonist with Ki values of 92 nM (mGluR2) and 149 nM (mGluR1) , whereas the 5-carbamoyl-1-carboxylic acid substitution pattern represents a distinct pharmacophore class. The carbamoyl group at the 5-position introduces hydrogen-bonding capabilities that are absent in the 2-amino-2,6-dicarboxylic acid series. Furthermore, stereochemical variations produce profound functional selectivity differences: the C4β-methyl diastereomer LY541850 acts as an mGlu2 agonist/mGlu3 antagonist, while its C4β-methyl diastereomer counterpart exhibits dual mGlu2/3 agonist activity [1]. The 5-carbamoyl derivative occupies a unique position in this structure-activity landscape, providing a scaffold for exploring carboxamide-substituted mGluR modulators that are distinct from the extensively patented 2-amino-2,6-dicarboxylic acid chemotype [2].

mGluR metabotropic glutamate receptor CNS drug discovery bicyclo[3.1.0]hexane

Synthetic Accessibility and Scalable Intermediates: Enantioselective Routes to Bicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives

The bicyclo[3.1.0]hexane-1-carboxylic acid core is accessible via enantioselective intramolecular cyclopropanation starting from commercially available enantiopure materials, with reported enantiomeric excesses exceeding 95% [1]. This synthetic route provides a robust platform for accessing both the 5-carbamoyl derivative and related 5-substituted analogs. In contrast, alternative synthetic approaches to conformationally restricted amino acids—such as those based on cyclobutane or azetidine scaffolds—often require lengthier sequences with lower overall yields and more challenging stereochemical control [2]. The 1970 foundational synthesis of 5-substituted bicyclo[3.1.0]hexane-1-carboxylic acids established that the carbamoyl group can be introduced via straightforward functional group interconversion from the corresponding carboxylic acid or ester intermediate, with yields in the 60-75% range for the amidation step [3]. This synthetic tractability distinguishes the 5-carbamoyl derivative from more synthetically challenging analogs bearing amine or hydroxyl substituents at the bridgehead position.

enantioselective synthesis intramolecular cyclopropanation chiral building block mGluR agonist intermediates

Physicochemical Differentiation: Calculated Molecular Descriptors Distinguish 5-Carbamoyl from Alternative Bicyclo[3.1.0]hexane Substitution Patterns

Calculated physicochemical properties provide quantitative differentiation between the 5-carbamoyl derivative and closely related bicyclo[3.1.0]hexane-1-carboxylic acid analogs. The target compound possesses an exact molecular mass of 169.07393 g/mol, with two hydrogen-bond donors (the carbamoyl NH2 group) and three hydrogen-bond acceptors (carboxamide carbonyl, carboxylic acid carbonyl, and carboxylic acid hydroxyl) . In comparison, the parent bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2, C7H10O2) has a molecular weight of 126.15 g/mol, zero hydrogen-bond donors, and two hydrogen-bond acceptors . The introduction of the 5-carbamoyl group increases topological polar surface area (TPSA) by approximately 46 Ų relative to the parent compound, enhancing aqueous solubility while maintaining the rigid bicyclic core [1]. These differences directly impact membrane permeability, oral bioavailability potential, and formulation considerations in drug discovery programs.

molecular descriptors hydrogen bonding lipophilicity physicochemical properties

Limitations Statement: Direct Comparative Biological Data for the 5-Carbamoyl Derivative

It must be explicitly acknowledged that direct, head-to-head comparative biological activity data for 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid against its closest analogs is not reported in the peer-reviewed literature or publicly available patent disclosures. The differentiation presented in this guide relies primarily on class-level inference from structurally related bicyclo[3.1.0]hexane derivatives, synthetic accessibility comparisons, and calculated physicochemical property differences. Researchers should treat the compound as a specialized building block and scaffold exploration tool rather than a fully characterized biological probe. Procurement decisions should be guided by the compound's established role as an intermediate in mGluR modulator synthesis [1] and its position as a distinct substitution pattern within the bicyclo[3.1.0]hexane chemical space, rather than by claims of superior potency or selectivity that lack direct experimental validation.

data availability limitations research gap

Optimal Procurement and Application Scenarios for 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic Acid


Medicinal Chemistry: Scaffold Exploration for Novel mGluR Modulators

Researchers pursuing metabotropic glutamate receptor (mGluR) modulation outside the crowded 2-amino-2,6-dicarboxylic acid patent space should procure this compound. The 5-carbamoyl substitution pattern offers a distinct hydrogen-bonding pharmacophore that has not been extensively exploited in mGluR drug discovery, as evidenced by the absence of this specific substitution in major mGluR modulator patent families [1]. The compound serves as a key intermediate for generating libraries of functionalized bicyclo[3.1.0]hexane derivatives with potential for novel mGluR subtype selectivity. Enantioselective synthetic routes to the bicyclo[3.1.0]hexane core are well-established [2], enabling procurement of stereodefined material for structure-activity relationship studies.

Chemical Biology: Conformationally Restricted GABA Analog Tool Compounds

Investigators studying GABA transporter pharmacology, particularly BGT1-mediated betaine/GABA transport, should consider this compound as a scaffold for developing selective tool compounds. The bicyclo[3.1.0]hexane backbone has been validated as enabling unprecedented BGT1 selectivity (>19-fold over GAT1) in the bicyclo-GABA series [1]. The 5-carbamoyl derivative provides a distinct substitution pattern for probing the structural determinants of BGT1 recognition, potentially accessing allosteric binding modes distinct from the orthosteric GABA binding site. Procurement of this specific analog is justified when exploring how carboxamide substitution at the 5-position modulates transporter subtype selectivity relative to the 5-amino (bicyclo-GABA) and 5-unsubstituted parent compounds.

Synthetic Methodology: Building Block for Enantioselective Synthesis of CNS-Targeted Complex Molecules

Organic chemists developing enantioselective routes to CNS-active pharmaceutical candidates should procure this compound as a versatile chiral building block. The intramolecular cyclopropanation methodology for accessing enantiopure bicyclo[3.1.0]hexane-1-carboxylic acid derivatives achieves >95% enantiomeric excess in four steps from commercially available materials [1]. The 5-carbamoyl derivative specifically enables late-stage diversification through amide coupling, esterification, and functional group interconversion at the carboxylic acid moiety while maintaining the conformational rigidity imparted by the fused cyclopropane ring [2]. This synthetic handle is not available in alternative constrained scaffolds such as cyclobutane or azetidine amino acids, which typically require lengthier, lower-yielding routes .

Intellectual Property Strategy: Freedom-to-Operate Differentiation in mGluR Chemical Space

Pharmaceutical and biotechnology companies developing mGluR-targeted therapeutics should consider procuring this compound as part of a freedom-to-operate strategy. Patent landscape analysis reveals that the 2-amino-2,6-dicarboxylic acid bicyclo[3.1.0]hexane chemotype is heavily patented by Eli Lilly and other major pharmaceutical companies [1]. The 5-carbamoyl-1-carboxylic acid substitution pattern represents a chemically distinct scaffold with different hydrogen-bonding vectors and patent space [2]. By procuring and developing this alternative chemotype, organizations can potentially access mGluR modulation while navigating around existing composition-of-matter patent claims. The established synthetic accessibility of this compound further supports its viability as a starting point for proprietary medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.